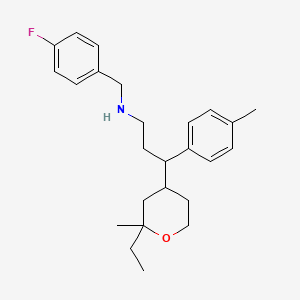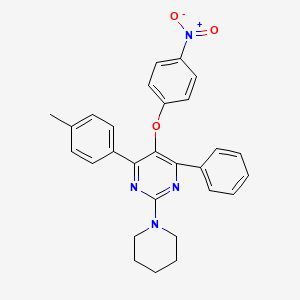![molecular formula C16H27N3 B5217585 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications in various medical fields. This compound is known for its potent psychoactive effects, which are mediated through the endocannabinoid system in the human body. CP-55940 has been studied for its potential in treating various medical conditions, including chronic pain, anxiety, and neurodegenerative disorders.
Mecanismo De Acción
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine acts on the endocannabinoid system in the human body, which is responsible for regulating various physiological processes, including pain sensation, mood, and appetite. 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body. By activating these receptors, 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of pain, mood, and other physiological processes.
Biochemical and Physiological Effects:
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. It has also been shown to have anxiolytic effects, reducing anxiety and stress in animal models. Additionally, 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine has been shown to have neuroprotective effects, protecting against neuronal damage and degeneration in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows for precise modulation of the endocannabinoid system, which can be useful in studying the physiological and biochemical effects of this system. However, one limitation of using 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine in lab experiments is its psychoactive effects, which can complicate the interpretation of results and make it difficult to study the effects of 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine in isolation from its psychoactive effects.
Direcciones Futuras
There are several future directions for research on 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine. One area of research is the development of novel analogs of 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential therapeutic applications of 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine in various medical fields, including chronic pain, anxiety disorders, and neurodegenerative disorders. Additionally, further research is needed to better understand the molecular and cellular mechanisms underlying the effects of 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine on the endocannabinoid system and its interactions with other neurotransmitter systems in the brain.
Métodos De Síntesis
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine is synthesized through a complex chemical process that involves several steps. The initial step involves the reaction of 2-chloropyridine with 1,5-cyclopentadiene in the presence of a catalyst. This reaction results in the formation of 2-(cyclopent-1-en-1-yl)pyridine. The next step involves the conversion of this compound to 2-(cyclopent-1-en-1-yl)pyridine-3-amine through a series of chemical reactions. Finally, the amine group is substituted with a methyl group to form 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine.
Aplicaciones Científicas De Investigación
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine has been studied for its potential in treating anxiety disorders, such as post-traumatic stress disorder (PTSD) and social anxiety disorder (SAD). It has also been studied for its potential in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-[(cyclopentylmethylamino)methyl]-N,N-diethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-3-19(4-2)16-15(10-7-11-18-16)13-17-12-14-8-5-6-9-14/h7,10-11,14,17H,3-6,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRVYCMTURKTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(cyclopentylmethylamino)methyl]-N,N-diethylpyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)

![1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217517.png)

![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)

![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)

![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5217586.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5217590.png)